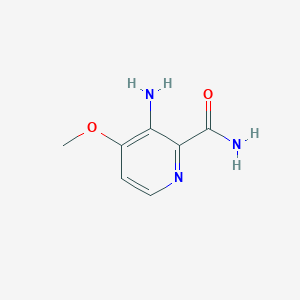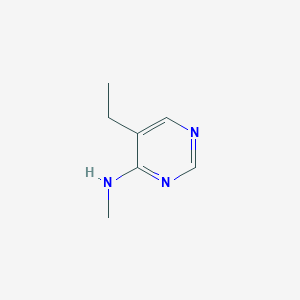![molecular formula C12H14IN3O3 B13120008 Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a tert-butyl ester group, an iodine atom, and a methoxy group attached to the pyrazolopyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through the cyclization of appropriate precursors, such as hydrazones and pyridine derivatives, under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via halogenation reactions using reagents like iodine or N-iodosuccinimide (NIS) under mild conditions.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The iodine atom in tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under oxidative conditions.
Reduction Reactions: The pyrazolopyridine core can undergo reduction reactions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.
Oxidized Products: Aldehydes or carboxylic acids can be formed through oxidation.
Reduced Products: Dihydro or tetrahydro derivatives can be formed through reduction.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- Tert-butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- Tert-butyl (3-iodo-4-methoxypyrazolo[1,5-a]pyridin-5-yl)carbamate
Uniqueness
Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate is unique due to the specific combination of substituents on the pyrazolopyridine core, which imparts distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C12H14IN3O3 |
|---|---|
Molekulargewicht |
375.16 g/mol |
IUPAC-Name |
tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H14IN3O3/c1-12(2,3)19-11(17)16-7-5-6-8(18-4)14-9(7)10(13)15-16/h5-6H,1-4H3 |
InChI-Schlüssel |
ISYHZWTZRFNUAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=N1)I)N=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
![2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13119960.png)









![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)
